Flavan-3-ol

説明

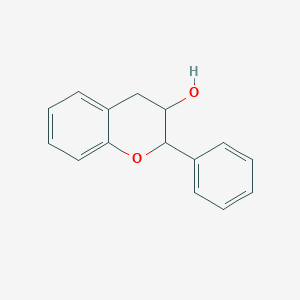

Structure

3D Structure

特性

分子式 |

C15H14O2 |

|---|---|

分子量 |

226.27 g/mol |

IUPAC名 |

2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |

InChIキー |

OEIJRRGCTVHYTH-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

正規SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

同義語 |

2H-1-benzopyran-3-ol, 3,4-dihydro-2-phenyl- 3,4-dihydro-2-phenyl-2H-1-benzopyran-3-ol 3-flavan-ol 3-flavanol 3-flavanol (mixed isomers) flavan-3-ol |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Stereochemistry of Flavan-3-ols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-3-ols, a prominent subgroup of flavonoids, are naturally occurring polyphenolic compounds ubiquitously found in a variety of plant-based foods and beverages, including tea, cocoa, grapes, and various fruits.[1] Their intricate chemical structure and diverse stereochemistry give rise to a wide array of isomers, each with potentially unique biological activities. This technical guide provides a comprehensive overview of the fundamental chemical structure and stereochemistry of flavan-3-ols, intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Basic Chemical Structure

The foundational framework of all flavan-3-ols is the 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton.[1] This core structure consists of three rings: a benzene ring (A-ring) fused to a heterocyclic pyran ring (C-ring), which in turn is substituted with a phenyl group (B-ring) at the C2 position. A hydroxyl group is invariably present at the C3 position of the C-ring.[2]

The numbering of the carbon atoms in the flavan-3-ol skeleton follows a standardized convention, as illustrated in the diagram below. This numbering is crucial for accurately describing the positions of substituents and the stereochemical configurations of the molecule.

Stereochemistry

The stereochemistry of flavan-3-ols is a critical aspect of their chemistry and biological function. The presence of two chiral centers at the C2 and C3 positions of the C-ring gives rise to four possible diastereoisomers for each this compound derivative.[1]

The relative orientation of the phenyl group at C2 and the hydroxyl group at C3 determines whether the isomer is classified as cis or trans.

-

trans isomers : The substituents at C2 and C3 are on opposite sides of the pyran ring. The most common example is catechin .[2]

-

cis isomers : The substituents at C2 and C3 are on the same side of the pyran ring. The most common example is epicatechin .[2]

Each of these diastereomers, in turn, has a non-superimposable mirror image, its enantiomer. This results in a total of four stereoisomers for a given this compound structure:

-

(2R, 3S) - (+)-Catechin

-

(2S, 3R) - (-)-Catechin

-

(2R, 3R) - (-)-Epicatechin

-

(2S, 3S) - (+)-Epicatechin

(+)-Catechin and (-)-epicatechin are the most abundant this compound stereoisomers found in nature.[1] The relationship between these stereoisomers is summarized in the diagram below.

Quantitative Stereochemical Data

| Parameter | (+)-Catechin | (-)-Epicatechin | Reference |

| C2-C3 Bond Length (Å) | ~1.53 | ~1.53 | General chemical data |

| C3-O3 Bond Length (Å) | ~1.43 | ~1.43 | General chemical data |

| C2-C1' Bond Length (Å) | ~1.51 | ~1.51 | General chemical data |

| H-C2-C3-H Dihedral Angle (°) | ~150-160 (trans) | ~30-40 (cis) | Inferred from stereochemistry |

| O1-C2-C1'-C6' Dihedral Angle (°) | Varies with conformation | Varies with conformation | [3] |

Note: The exact values for bond lengths and dihedral angles can vary depending on the specific crystalline form and the computational method used for their determination.

Experimental Protocols

The separation and identification of this compound stereoisomers are critical for research and quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Chiral HPLC Separation of this compound Stereoisomers

Objective: To separate the enantiomers and diastereomers of flavan-3-ols.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.[4]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[4] The exact ratio is optimized to achieve the best separation. For reversed-phase HPLC, a mixture of water (often with a small amount of acid, like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, usually around 25 °C, to ensure reproducible results.

-

Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of the flavan-3-ols (around 280 nm). A fluorescence detector can also be used for enhanced sensitivity, with excitation and emission wavelengths set appropriately (e.g., Ex: 280 nm, Em: 310 nm).[5][6]

-

-

Data Analysis: The retention times of the separated peaks are used to identify the different stereoisomers by comparing them to known standards. The peak areas can be used for quantification.

NMR Spectroscopic Analysis for Stereochemical Assignment

Objective: To determine the relative stereochemistry (cis or trans) of flavan-3-ols.

Methodology:

-

Sample Preparation: A pure sample of the this compound isomer is dissolved in a deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6).

-

¹H-NMR Spectroscopy:

-

The coupling constant (³J) between the protons at C2 (H-2) and C3 (H-3) is diagnostic for the stereochemistry.

-

A larger coupling constant (typically > 8 Hz) is indicative of a trans configuration (catechin).[7]

-

A smaller coupling constant (typically < 5 Hz) is indicative of a cis configuration (epicatechin).[7]

-

-

¹³C-NMR Spectroscopy:

-

The chemical shifts of the C2 and C3 carbons can also provide information about the stereochemistry.

-

In general, the C2 signal for trans isomers appears at a lower field (higher ppm) compared to the C2 signal for cis isomers.[8]

-

-

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the assignments of protons and to provide further evidence for the spatial proximity of atoms, thus confirming the stereochemical arrangement.

Biosynthesis and Logical Relationships

The stereochemistry of flavan-3-ols in plants is determined by specific enzymatic pathways. The biosynthesis of (+)-catechin and (-)-epicatechin, the two most common stereoisomers, proceeds through distinct routes from a common precursor, leucoanthocyanidin.

-

(+)-Catechin Biosynthesis: Leucoanthocyanidin is converted to (+)-catechin by the enzyme leucoanthocyanidin reductase (LAR) .[3][9]

-

(-)-Epicatechin Biosynthesis: Leucoanthocyanidin is first converted to cyanidin by anthocyanidin synthase (ANS) , and then cyanidin is reduced to (-)-epicatechin by anthocyanidin reductase (ANR) .[3][9]

This biosynthetic pathway provides a logical framework for understanding the origin of the different this compound stereoisomers in nature.

Conclusion

A thorough understanding of the basic chemical structure and intricate stereochemistry of flavan-3-ols is fundamental for researchers and professionals working in natural product chemistry, pharmacology, and drug development. The presence of two chiral centers at C2 and C3 gives rise to a rich diversity of stereoisomers with distinct three-dimensional structures. This structural variation is a key determinant of their biological activity and bioavailability. The analytical techniques and biosynthetic pathways outlined in this guide provide the necessary framework for the accurate identification, separation, and understanding of these important natural compounds.

References

- 1. Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iiste.org [iiste.org]

- 8. researchgate.net [researchgate.net]

- 9. Tea GOLDEN2-LIKE genes enhance catechin biosynthesis through activating R2R3-MYB transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Flavan-3-ols: Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of flavan-3-ols, a class of flavonoids with significant interest in research and drug development due to their potential health benefits. This document details their natural sources, distribution within various plant matrices, and the methodologies for their extraction and quantitative analysis.

Introduction to Flavan-3-ols

Flavan-3-ols are a major subclass of flavonoids, characterized by a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton. They exist as monomers, such as (+)-catechin and (-)-epicatechin, and as oligomers and polymers known as proanthocyanidins or condensed tannins. These compounds are widespread throughout the plant kingdom and are integral to plant defense mechanisms. Their antioxidant properties and potential roles in human health have made them a key focus of phytochemical and pharmacological research.

Biosynthesis of Flavan-3-ols in Plants

The biosynthesis of flavan-3-ols is a branch of the general flavonoid pathway, originating from the phenylpropanoid pathway. Key enzymes involved in this pathway lead to the formation of the flavan-3-ol backbone and its subsequent modifications.

Caption: Biosynthetic pathway of flavan-3-ols in plants.

Natural Sources and Distribution of Flavan-3-ols

Flavan-3-ols are ubiquitously present in the plant kingdom, with particularly high concentrations found in fruits, beverages, and certain nuts and seeds. The distribution and concentration of these compounds can vary significantly depending on the plant species, cultivar, stage of ripeness, and environmental conditions.

Quantitative Data of Flavan-3-ols in Selected Plant Sources

The following tables summarize the quantitative data for this compound monomers and proanthocyanidins in various plant-based foods. Values are expressed as mg per 100g of fresh weight (FW) unless otherwise stated.

Table 1: this compound Monomer Content in Selected Foods (mg/100g FW)

| Food Item | (+)-Catechin | (-)-Epicatechin | Reference(s) |

| Apple (with peel) | 1.32 - 8.27 | - | [1] |

| Apple (without peel) | 4.02 | - | [1] |

| Apricot (with peel) | 1.32 | - | [1] |

| Blackberry | - | - | |

| Blueberry | - | - | |

| Cherry | - | - | |

| Cocoa Powder | 0.578 | 1.854 | [2] |

| Dark Chocolate | 0.164 | 0.336 | [2] |

| Milk Chocolate | - | - | |

| Grape (Red) | - | - | |

| Grape Seed (Chardonnay) | 358 (dry matter) | 421 (dry matter) | [3] |

| Grape Seed (Merlot) | 127 (dry matter) | 115 (dry matter) | [3] |

| Grape Skin (Chardonnay) | - | - | [3] |

| Grape Skin (Merlot) | - | - | [3] |

| Green Tea (brewed) | - | - | |

| Black Tea (brewed) | - | - |

Table 2: Proanthocyanidin Content in Selected Foods (mg/100g FW) [1][4]

| Food Item | Monomers | Dimers | Trimers | 4-6mers | 7-10mers | Polymers (>10mers) | Total Proanthocyanidins |

| Apple (Golden Delicious, without peel) | 4.02 | 6.62 | 5.79 | 21.16 | 17.54 | 22.40 | 77.53 |

| Apple (Renette, with peel) | 8.27 | 23.16 | 11.45 | - | - | - | 42.88 |

| Chokeberry | 5.20 | 12.50 | 10.30 | 40.30 | 52.90 | 542.60 | 663.80 |

| Cocoa Powder (unsweetened) | 316.83 | 345.02 | 167.31 | 370.10 | 200.70 | 168.30 | 1568.26 |

| Cranberry | - | - | - | - | - | - | |

| Grape Seed | - | - | - | - | - | - | |

| Pecan Nut | - | - | - | - | - | - | |

| Pinto Bean (raw) | - | - | - | - | - | - | 796.00 |

| Red Wine | - | - | - | - | - | - |

Experimental Protocols for this compound Analysis

The accurate quantification of flavan-3-ols from complex plant matrices requires robust and validated analytical methodologies. A general workflow involves sample preparation, extraction, and chromatographic analysis.

General Workflow for this compound Analysis

Caption: General workflow for the extraction and analysis of flavan-3-ols.

Detailed Methodologies

4.2.1. Sample Preparation

-

Collection: Collect fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity.

-

Lyophilization: Freeze-dry the samples to remove water, which facilitates grinding and improves extraction efficiency.

-

Grinding: Grind the lyophilized material into a fine powder using a mortar and pestle or a cryogenic grinder. Store the powder at -80°C until extraction.

4.2.2. Extraction of Flavan-3-ols

This protocol is a general guideline and may require optimization for different plant materials.

-

Solvent Preparation: Prepare an extraction solvent of acetone/water (70:30, v/v) or ethanol/water (80:20, v/v).

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Sonciate the mixture in an ultrasonic bath for 15-30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the organic solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Reconstitute the aqueous extract in a known volume of a suitable solvent (e.g., methanol/water, 50:50, v/v) for HPLC analysis.

4.2.3. High-Performance Liquid Chromatography (HPLC) Analysis

This is a representative HPLC-MS method for the separation and quantification of flavan-3-ols.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would be:

-

0-2 min: 5% B

-

2-15 min: linear gradient to 30% B

-

15-20 min: linear gradient to 95% B

-

20-22 min: hold at 95% B

-

22-23 min: linear gradient back to 5% B

-

23-28 min: re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS Detection:

-

Ionization Mode: Negative ESI.

-

Scan Mode: Full scan (m/z 100-1500) and targeted MS/MS for specific flavan-3-ols.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

-

Quantification: Create calibration curves using authentic standards of this compound monomers (e.g., (+)-catechin, (-)-epicatechin) and procyanidin dimers (e.g., procyanidin B1, B2).

Conclusion

This technical guide provides a foundational understanding of the natural sources, distribution, and analytical methodologies for flavan-3-ols in plants. The provided data tables and experimental protocols serve as a valuable resource for researchers and professionals in the fields of phytochemistry, food science, and drug development. Further research is warranted to expand the quantitative database of these compounds in a wider variety of plant species and to refine analytical techniques for more comprehensive profiling of proanthocyanidins.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Flavan-3-ols in Tea Leaves

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of flavan-3-ols, commonly known as catechins, in the leaves of the tea plant (Camellia sinensis). Flavan-3-ols are a major class of polyphenols in tea, contributing significantly to its flavor, astringency, and well-documented health benefits. Understanding their biosynthesis is crucial for quality control, breeding of new tea cultivars with enhanced properties, and for the exploration of these compounds in drug development.

The Core Biosynthesis Pathway of Flavan-3-ols

Flavan-3-ols are synthesized via the intricate phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and involves a series of enzymatic reactions that build the characteristic flavonoid skeleton and introduce various modifications, leading to the diversity of catechins found in tea leaves.

The central pathway can be summarized as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Flavonoid Biosynthesis - Chalcone Formation: Chalcone Synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization to a Flavanone: Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate.

-

Hydroxylation to Dihydroflavonols: Naringenin is hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol.

-

B-ring Hydroxylation - A Critical Branching Point: The hydroxylation pattern of the B-ring of dihydrokaempferol is a crucial step that determines the type of catechin produced.

-

Reduction to Leucoanthocyanidins: Dihydroflavonol 4-Reductase (DFR) reduces the dihydroflavonols (dihydrokaempferol, dihydroquercetin, and dihydromyricetin) to their corresponding leucoanthocyanidins (leucopelargonidin, leucocyanidin, and leucodelphinidin).

-

Formation of Anthocyanidins: Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), converts leucoanthocyanidins to their corresponding colored anthocyanidins (pelargonidin, cyanidin, and delphinidin).

-

Final Steps to Flavan-3-ols - The Two Key Branches: From anthocyanidins and leucoanthocyanidins, the pathway bifurcates to produce the final flavan-3-ol monomers:

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin (from leucocyanidin) and (+)-gallocatechin (from leucodelphinidin).

-

Anthocyanidin Reductase (ANR): This enzyme reduces anthocyanidins to 2,3-cis-flavan-3-ols, such as (-)-epicatechin (from cyanidin) and (-)-epigallocatechin (from delphinidin).

-

-

Galloylation: A final modification step, particularly prevalent in tea, is the galloylation of catechins, where a galloyl group from galloyl-glucose is transferred to the 3-hydroxyl group of catechins, forming galloylated catechins like (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG). This reaction is catalyzed by a galloyltransferase.

Regulatory Network

The biosynthesis of flavan-3-ols is tightly regulated at the transcriptional level by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the structural genes in the pathway, thereby activating or repressing their expression in response to developmental cues and environmental stimuli.[1][3] Key transcription factors identified in tea include members of the R2R3-MYB family which are known to regulate different branches of the flavonoid pathway.[4][5] For instance, specific MYB transcription factors have been shown to be involved in the regulation of proanthocyanidin biosynthesis.[5] Environmental factors such as light and phosphate availability also play a crucial role in modulating the expression of these regulatory and structural genes, ultimately influencing the catechin content in tea leaves.[6]

Caption: Biosynthesis pathway of flavan-3-ols in tea leaves.

Quantitative Data on this compound Content and Gene Expression

The accumulation of flavan-3-ols and the expression of their biosynthetic genes are highly dependent on the tea cultivar, the developmental stage of the leaves, and environmental conditions. Younger leaves and buds generally exhibit higher concentrations of catechins and higher expression levels of biosynthetic genes.

Table 1: this compound Content in Tea Leaves of Different Cultivars and Developmental Stages

| Cultivar/Condition | Leaf Stage | (+)-Catechin (mg/g DW) | (-)-Epicatechin (mg/g DW) | (+)-Gallocatechin (mg/g DW) | (-)-Epigallocatechin (mg/g DW) | (-)-Epicatechin gallate (mg/g DW) | (-)-Epigallocatechin gallate (mg/g DW) | Total Catechins (mg/g DW) |

| Camellia sinensis (General) | Young Leaves | 1-5 | 5-15 | 10-30 | 30-60 | 20-50 | 80-150 | 146-315 |

| Camellia sinensis (General) | Mature Leaves | 0.5-2 | 2-8 | 5-15 | 15-40 | 10-30 | 40-80 | 72.5-175 |

| Shuchazao | Bud | 1.2 | 8.5 | 3.5 | 15.2 | 25.8 | 95.3 | 149.5 |

| Shuchazao | 1st Leaf | 1.0 | 7.9 | 3.1 | 14.5 | 24.1 | 90.1 | 140.7 |

| Shuchazao | 2nd Leaf | 0.8 | 6.8 | 2.5 | 12.3 | 20.7 | 78.2 | 121.3 |

| Shuchazao | 3rd Leaf | 0.6 | 5.5 | 1.9 | 10.1 | 16.9 | 65.4 | 100.4 |

| Shuchazao | 4th Leaf | 0.4 | 4.2 | 1.5 | 8.5 | 13.2 | 52.6 | 80.4 |

Note: Data are compiled and represent typical ranges from various studies. Actual values can vary significantly based on specific growing conditions and analytical methods.

Table 2: Relative Expression of Key this compound Biosynthesis Genes in Tea Leaves at Different Developmental Stages

| Gene | Leaf Bud | 1st Leaf | 2nd Leaf | 3rd Leaf | Old Leaf |

| PAL | High | High | Medium | Low | Very Low |

| CHS | Very High | High | Medium | Low | Very Low |

| CHI | Very High | High | Medium | Low | Very Low |

| F3H | High | High | Medium | Medium | Low |

| F3'H | High | High | Medium | Low | Low |

| F3'5'H | Very High | High | Medium | Low | Very Low |

| DFR | Very High | High | Medium | Low | Low |

| ANS | High | High | Medium | Low | Low |

| LAR | Medium | Medium | Low | Low | Very Low |

| ANR | Very High | High | Medium | Low | Low |

Note: This table represents general expression patterns. "Very High" indicates the highest relative expression, which then decreases with leaf age.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Enzyme Activity Assays

These enzymes are microsomal cytochrome P450 monooxygenases. The assay is typically performed using microsomes isolated from a heterologous expression system like yeast or from plant tissue.[2][7]

1. Microsome Preparation (from yeast expressing the target enzyme): a. Grow yeast cells harboring the expression vector for F3'H or F3'5'H in an appropriate selective medium. b. Induce protein expression with galactose. c. Harvest the cells by centrifugation and wash with a suitable buffer. d. Spheroplast the cells using zymolyase. e. Lyse the spheroplasts in a hypotonic buffer and homogenize. f. Centrifuge the homogenate at low speed to remove cell debris. g. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. h. Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.

2. Enzyme Assay: a. Prepare a reaction mixture containing:

- 100 mM sodium phosphate buffer (pH 7.0)

- 1.0 mM NADPH

- Substrate (e.g., 1-300 µM of naringenin or dihydrokaempferol) b. Equilibrate the reaction mixture at 30°C for 15 minutes. c. Initiate the reaction by adding the microsomal protein preparation. The total reaction volume is typically 200 µL. d. Incubate the reaction at 30°C for 30 minutes. e. Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. f. Extract the products by partitioning with ethyl acetate. g. Evaporate the ethyl acetate phase to dryness and redissolve the residue in methanol. h. Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated products (e.g., eriodictyol, dihydroquercetin, or dihydromyricetin).

This assay spectrophotometrically monitors the conversion of a dihydroflavonol to a (+)-catechin.

1. Crude Protein Extraction: a. Homogenize fresh or frozen tea leaf tissue in a suitable extraction buffer (e.g., Tris-HCl buffer with protease inhibitors). b. Centrifuge the homogenate to remove cell debris. c. Use the supernatant as the crude protein extract.

2. Enzyme Assay: a. Prepare an assay mixture containing:

- 1.7 mL of 0.1 M Tris-HCl buffer (pH 7.5)

- 300 µL of crude protein extract

- 2 µL of 100 mM NADPH b. Initiate the reaction by adding 1 µL of 10 mg/mL dihydroquercetin (dissolved in DMSO). c. Incubate at a suitable temperature (e.g., 25°C) for 30 minutes. d. Stop the reaction by adding an equal volume of ethyl acetate and vortexing. e. Analyze the ethyl acetate phase by HPLC to identify and quantify the (+)-catechin produced.

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Crude Protein Extraction: (As described for LAR)

2. Enzyme Assay: a. Prepare a reaction mixture in a total volume of 1.5 mL containing:

- 0.1 M phosphate buffer (pH 6.5)

- 0.0667 mM cyanidin (or delphinidin)

- 1 mM NADPH

- 0.53 mM ascorbic acid (as an antioxidant)

- 150 µg of total protein from the crude extract b. Incubate the reaction at 45°C for 25 minutes. c. Monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADPH consumption is proportional to the ANR activity. Control reactions without the substrate or with boiled enzyme extract should be included to account for non-enzymatic NADPH oxidation.

Heterologous Expression of this compound Biosynthesis Enzymes

This protocol describes a general procedure for expressing and purifying soluble plant enzymes like ANR and LAR in E. coli. For microsomal enzymes like F3'H and F3'5'H, a yeast expression system is more appropriate (see section 3.1.1).

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target gene (e.g., CsANR) from tea leaf cDNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable E. coli expression vector, such as pET-28a(+) for an N-terminal His-tag. c. Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation. d. Verify the construct by restriction digestion and sequencing.

2. Protein Expression: a. Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a starter culture of the transformed cells in LB medium containing the appropriate antibiotic and grow overnight. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

3. Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate at high speed to pellet cell debris. e. Apply the supernatant containing the soluble protein to a Ni-NTA affinity chromatography column (for His-tagged proteins). f. Wash the column with a wash buffer containing a low concentration of imidazole. g. Elute the purified protein with an elution buffer containing a high concentration of imidazole. h. Analyze the purified protein by SDS-PAGE to assess its purity and size. i. Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Caption: Workflow for heterologous expression and purification of enzymes.

Gene Expression Analysis using qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to quantify the expression levels of specific genes.

1. RNA Extraction: a. Harvest fresh tea leaf samples and immediately freeze them in liquid nitrogen to prevent RNA degradation. b. Grind the frozen tissue to a fine powder in a mortar and pestle under liquid nitrogen. c. Extract total RNA from the powdered tissue using a commercial plant RNA extraction kit or a TRIzol-based method. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess the quality and quantity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and by agarose gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a suitable primer (oligo(dT), random hexamers, or gene-specific primers). b. Typically, 1-2 µg of total RNA is used per reaction. c. The resulting cDNA will be used as the template for qRT-PCR.

3. qRT-PCR: a. Design and validate gene-specific primers for the target genes (e.g., CsANR, CsLAR) and a reference gene (e.g., actin or GAPDH) for normalization. b. Prepare the qRT-PCR reaction mixture containing:

- SYBR Green Master Mix

- Forward and reverse primers

- cDNA template

- Nuclease-free water c. Perform the qRT-PCR reaction in a real-time PCR cycler using a standard thermal cycling program (denaturation, annealing, and extension). d. Include no-template controls (NTC) to check for contamination and a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tea GOLDEN2-LIKE genes enhance catechin biosynthesis through activating R2R3-MYB transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two MYB transcription factors (CsMYB2 and CsMYB26) are involved in flavonoid biosynthesis in tea plant [Camellia sinensis (L.) O. Kuntze] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Study Sheds Light on Catechin Biosynthesis in Tea Plants | Sci.News [sci.news]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Core Differences Between Flavan-3-ols and Other Flavonoids for Researchers and Drug Development Professionals

Introduction

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites ubiquitously found in plants. Their potent biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, have made them a focal point of research in nutrition, pharmacology, and drug development. Among the various subclasses of flavonoids, flavan-3-ols exhibit unique structural and functional characteristics that distinguish them from other major groups such as flavonols, flavones, and isoflavones. This technical guide provides an in-depth comparison of flavan-3-ols and other key flavonoid classes, focusing on their chemical structure, biosynthesis, bioavailability, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds for therapeutic applications.

Structural and Physicochemical Distinctions

The fundamental structural difference between flavan-3-ols and other flavonoids lies in the C ring. Flavan-3-ols lack the C2-C3 double bond and the C4-keto group that are characteristic of most other flavonoid classes.[1] Instead, they possess a hydroxyl group at the C3 position. This saturated heterocyclic C ring imparts a non-planar conformation and creates two chiral centers at C2 and C3, leading to the existence of stereoisomers such as (+)-catechin and (-)-epicatechin.[1]

In contrast, flavonols (e.g., quercetin, kaempferol) and flavones (e.g., apigenin, luteolin) have a C2-C3 double bond and a C4-keto group, resulting in a planar structure.[2] Isoflavones (e.g., genistein, daidzein) are distinguished by the attachment of the B ring to the C3 position of the C ring, rather than the C2 position.[2]

Another key distinction is that flavan-3-ols, particularly in their monomeric forms like catechins, are often found as aglycones (not attached to a sugar molecule) in nature.[3] Conversely, flavonols and flavones are typically present as glycosides, where a sugar moiety is attached, most commonly at the C3 or C7 position.[4] Furthermore, flavan-3-ols have a propensity to polymerize, forming proanthocyanidins (condensed tannins), which are oligomers and polymers of flavan-3-ol units.[1]

A diagram illustrating the core structural differences between major flavonoid classes would be placed here. Due to the limitations of the current environment, placeholder images are used. The DOT script above provides a template for how such a diagram could be structured. Caption: Core structural differences among major flavonoid classes.

Biosynthetic Pathways

Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A key intermediate, naringenin chalcone, is cyclized to the flavanone naringenin, which serves as a precursor for most flavonoid classes. The pathways diverge from this point.

-

Flavan-3-ols: Dihydroflavonols (e.g., dihydroquercetin) are converted to leucoanthocyanidins, which are then reduced by leucoanthocyanidin reductase (LAR) to form catechins, or converted to anthocyanidins and then reduced by anthocyanidin reductase (ANR) to form epicatechins.

-

Flavonols: Dihydroflavonols are oxidized by flavonol synthase (FLS).

-

Flavones: Naringenin is converted to flavones by flavone synthase (FNS).

-

Isoflavones: Naringenin is converted to isoflavones via isoflavone synthase (IFS).

Caption: Simplified flavonoid biosynthetic pathway.

Quantitative Comparison of Biological Properties

The structural variations among flavonoid classes lead to significant differences in their biological properties, including antioxidant activity, bioavailability, and interaction with cellular targets.

| Property | Flavan-3-ols (e.g., Catechin, EGCG) | Flavonols (e.g., Quercetin) | Flavones (e.g., Luteolin) | Isoflavones (e.g., Genistein) |

| Antioxidant Activity (DPPH IC50) | Potent, e.g., (-)-Epicatechin: ~1.3 µM[5] | Very potent, e.g., Quercetin: ~10 µM | Potent, e.g., Luteolin: ~6.2 µM[6] | Moderate |

| Antioxidant Activity (ORAC) | High | High | Moderate | Moderate |

| Bioavailability | Moderate; dimerization reduces bioavailability.[7] | Generally low, but highly dependent on the attached glycoside.[7][8] | Moderate | Considered the most bioavailable among flavonoids.[9][10] |

| Plasma Concentrations (Rats) | Catechin metabolites drop significantly after 12-24h.[3][8] | Quercetin metabolites are well-maintained post-absorption (~50 µM).[3][8] | Data varies. | Generally higher plasma concentrations are achieved. |

| Enzyme Inhibition (CYP3A4 IC50) | Moderate | Potent, e.g., Quercetin: ~10-20 µM | Potent, e.g., Luteolin: 4.62 µM[11] | Moderate |

| Enzyme Inhibition (PKM2 IC50) | Potent, e.g., (-)-Catechin gallate: <1 µM[5] | Potent, e.g., Fisetin: <1 µM[5] | Data varies. | Data varies. |

Signaling Pathways and Mechanisms of Action

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While there is some overlap, different classes of flavonoids exhibit preferences for certain pathways.

Flavan-3-ols are well-known for their potent antioxidant effects, which are mediated not only by direct radical scavenging but also by the activation of the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes. They have also been shown to modulate the MAPK (ERK1/2) and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Flavonols and Flavones are potent inhibitors of several kinases and can significantly impact inflammatory pathways. They are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation, by preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[12] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Isoflavones , due to their structural similarity to estrogens, can bind to estrogen receptors (ERα and ERβ) and act as phytoestrogens.[13] This interaction allows them to modulate estrogen-dependent signaling pathways. Additionally, isoflavones are known to activate PPARα and PPARγ, which are involved in the regulation of lipid and glucose metabolism.[14]

Caption: Key signaling pathways modulated by different flavonoid classes.

Experimental Protocols

Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of flavonoids in plant extracts, such as tea.[1][15][16][17]

1. Sample Preparation: a. Homogenize 100 mg of the lyophilized plant sample. b. Extract with 10 mL of 80% aqueous methanol containing an internal standard (e.g., kaempferol for flavonol analysis) and an antioxidant (e.g., 20 mM sodium diethyldithiocarbamate).[14] c. Sonicate the mixture for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.[18] d. For total flavonoid content (aglycones), perform acid hydrolysis by adding 5 mL of 6 M HCl to the extract and refluxing at 90°C for 2 hours.[14] e. Filter the supernatant through a 0.22 µm PVDF syringe filter prior to injection.[19]

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50mm).[19] b. Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[16] c. Gradient Program: A typical gradient might be: 5-60% B over 12 minutes, then to 95% B, hold, and return to initial conditions.[19] d. Flow Rate: 0.3-1.0 mL/min.[16][19] e. Column Temperature: 30-40°C.[16][19] f. Detection: UV detector at a wavelength appropriate for the flavonoids of interest (e.g., 280 nm for catechins, 370 nm for flavonols).[16] g. Injection Volume: 10-20 µL.[16][17]

3. Quantification: a. Prepare a calibration curve using authentic standards of the flavonoids to be quantified. b. Calculate the concentration of each flavonoid in the sample by comparing its peak area to the calibration curve, correcting for the internal standard.

Caption: General workflow for HPLC analysis of flavonoids.

Structural Elucidation by Mass Spectrometry (MS) and NMR Spectroscopy

Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of flavonoids.[18][19][20][21][22]

1. Ionization: Electrospray ionization (ESI) is commonly used, and analyses are often performed in both positive and negative ion modes to obtain comprehensive data.[20] 2. Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the parent ions, providing structural information. The fragmentation patterns are characteristic of the flavonoid class and the positions of substituents. For example, retro-Diels-Alder (RDA) fragmentation of the C ring is a common pathway. 3. Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are used to deduce the molecular weight, elemental composition (with high-resolution MS), and structural features of the flavonoid.

NMR Spectroscopy: NMR is the definitive method for the complete structural elucidation of novel flavonoids.[13][23][24][25]

1. Sample Preparation: The purified flavonoid is dissolved in a deuterated solvent (e.g., DMSO-d6, Methanol-d4). 2. 1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the number and chemical environment of protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the flavonoid skeleton and substitution patterns.

-

¹³C NMR provides information on the number and type of carbon atoms. 3. 2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments and determining the positions of substituents.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [26][27][28][29]

1. Reagent Preparation: a. Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol. b. Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

2. Assay Procedure: a. In a 96-well plate, add 20 µL of the sample or standard to each well.[30] b. Add 200 µL of the DPPH working solution to each well.[30] c. Incubate the plate in the dark at room temperature for 10-30 minutes.[27][30] d. Measure the absorbance at 517 nm.

3. Calculation: a. The percentage of DPPH radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample. b. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[26]

ORAC (Oxygen Radical Absorbance Capacity) Assay: [12][31][32][33][34]

1. Reagent Preparation: a. Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4). b. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH (the peroxyl radical initiator) in phosphate buffer. c. Trolox Standard: Prepare a series of dilutions of Trolox to serve as the standard.

2. Assay Procedure: a. In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to the wells.[32] b. Add 150 µL of the fluorescein working solution to all wells.[32] c. Incubate the plate at 37°C for 30 minutes.[32] d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells. e. Immediately begin measuring the fluorescence decay every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).[12]

3. Calculation: a. Calculate the area under the curve (AUC) for each sample and standard. b. Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC. c. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. d. The ORAC value of the sample is expressed as Trolox Equivalents (TE) by comparing its net AUC to the standard curve.

Flavan-3-ols are a distinct subclass of flavonoids with unique structural, biosynthetic, and biological properties. Their non-planar structure, lack of a C4-keto group, and propensity to polymerize set them apart from other major flavonoid classes. These structural differences translate into varied bioavailabilities and distinct mechanisms of action, with flavan-3-ols being particularly noted for their antioxidant and cardiovascular benefits, while flavonols and flavones are potent anti-inflammatory agents, and isoflavones exhibit unique phytoestrogenic and metabolic regulatory activities. A thorough understanding of these key differences is critical for researchers and drug development professionals aiming to harness the therapeutic potential of these plant-derived compounds. The experimental protocols provided herein offer a standardized approach to the analysis and characterization of these important molecules.

References

- 1. thescipub.com [thescipub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]

- 10. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. ukm.my [ukm.my]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [PDF] Quantification of Tea Flavonoids by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 16. shimadzu.com [shimadzu.com]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 19. protocols.io [protocols.io]

- 20. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. youtube.com [youtube.com]

- 24. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. abcam.cn [abcam.cn]

- 29. researchgate.net [researchgate.net]

- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 31. kamiyabiomedical.com [kamiyabiomedical.com]

- 32. cellbiolabs.com [cellbiolabs.com]

- 33. bmglabtech.com [bmglabtech.com]

- 34. mdpi.com [mdpi.com]

The Pivotal Role of Flavan-3-ols in Plant Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavan-3-ols, a prominent class of flavonoids, are central to a plant's ability to interact with and adapt to its environment. These polyphenolic compounds, including monomers like (+)-catechin and (-)-epicatechin, and their polymeric forms, proanthocyanidins (PAs), are not merely secondary metabolites but active participants in a wide array of physiological processes. This technical guide provides an in-depth exploration of the biological roles of flavan-3-ols in plant physiology, detailing their biosynthesis, their crucial functions in mediating responses to both biotic and abiotic stressors, and their involvement in plant growth and development. This document summarizes key quantitative data, provides detailed experimental protocols for their analysis, and visualizes the complex signaling pathways and workflows involved.

Introduction to Flavan-3-ols

Flavan-3-ols are characterized by a C6-C3-C6 skeleton and are synthesized through the flavonoid branch of the phenylpropanoid pathway.[1] They are ubiquitous in the plant kingdom, accumulating in various tissues such as leaves, stems, roots, flowers, fruits, and seeds.[2] Their structural diversity, ranging from simple monomers to complex polymers (proanthocyanidins or condensed tannins), underpins their multifaceted roles in plant life.[1][2]

Biosynthesis of Flavan-3-ols

The biosynthesis of flavan-3-ols is a well-characterized pathway that begins with the general phenylpropanoid pathway and diverges to the flavonoid pathway. Key enzymes involved include phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), leucoanthocyanidin reductase (LAR), and anthocyanidin reductase (ANR).[3] LAR and ANR are pivotal enzymes in the final steps, producing 2,3-trans-(+)-flavan-3-ols (e.g., (+)-catechin) and 2,3-cis-(-)-flavan-3-ols (e.g., (-)-epicatechin), respectively.[4]

Biological Roles in Plant Physiology

Defense Against Biotic Stress

Flavan-3-ols are potent defense compounds against a wide range of biotic threats, including pathogens and herbivores.[4]

-

Antimicrobial Activity: Monomeric flavan-3-ols and proanthocyanidins accumulate at infection sites and exhibit direct toxicity to fungal and bacterial pathogens.[5][6] For instance, in Norway spruce, the concentration of catechin and other flavonoids increases significantly upon infection with the fungus Ceratocystis polonica.[5][6] These compounds can inhibit fungal growth and spore germination.[5]

-

Antiherbivore Defense: The astringent taste of proanthocyanidins deters feeding by herbivores.[7] While constitutive levels of flavan-3-ols provide a basal defense, their production can be further induced by herbivory, although the response can vary depending on the plant and herbivore species.[8]

Tolerance to Abiotic Stress

Plants accumulate flavan-3-ols in response to various abiotic stresses, where they function as antioxidants and photoprotectants.

-

Drought and Salinity Stress: Many plant species show increased levels of flavan-3-ols under drought and salinity stress.[9][10] These compounds help mitigate oxidative damage by scavenging reactive oxygen species (ROS).[9] However, the response can be complex, with some studies reporting a decrease in certain flavan-3-ols under specific stress conditions.[11]

-

UV Radiation: Flavan-3-ols, along with other flavonoids, accumulate in epidermal tissues where they act as a screen, absorbing harmful UV-B radiation and protecting the photosynthetic machinery.

-

Extreme Temperatures: Both high and low temperatures can induce the accumulation of flavan-3-ols, contributing to the plant's ability to cope with temperature-induced oxidative stress.

Growth and Development

Flavan-3-ols also play roles in various aspects of plant growth and development, including seed dormancy and germination, and influencing auxin transport.[2]

Quantitative Data on this compound Accumulation

The concentration of flavan-3-ols in plant tissues is highly dynamic and varies depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: this compound Content in Different Plant Tissues Under Control Conditions

| Plant Species | Tissue | (+)-Catechin (mg/g DW) | (-)-Epicatechin (mg/g DW) | Proanthocyanidins (mg/g DW) | Reference |

| Camellia sinensis (Tea) | Young Leaves | 0.8 - 5.5 | 1.2 - 6.7 | 30 - 150 | |

| Vitis vinifera (Grape) | Seeds | 0.1 - 3.0 | 0.5 - 5.0 | 50 - 100 | [12] |

| Malus domestica (Apple) | Peel | 0.05 - 0.2 | 0.1 - 0.5 | 5 - 20 | [12] |

| Salix spp. (Willow) | Bark | 3.73 - 6.34 | - | - | [13][14] |

| Camellia oleifera | Fruit Shells | 0.246 | 0.152 | - | [3] |

| Camellia oleifera | Roots | 0.277 | Not Detected | - | [3] |

| Camellia oleifera | Leaves | 0.216 | 0.232 | - | [3] |

Table 2: Changes in this compound Content in Response to Biotic Stress

| Plant Species | Tissue | Stressor | Analyte | Change in Content | Reference |

| Populus nigra (Poplar) | Leaves | Rust fungus (Melampsora larici-populina) | Catechin | 2-fold increase | [4] |

| Populus nigra (Poplar) | Leaves | Rust fungus (Melampsora larici-populina) | Proanthocyanidin B1 | 2.5 to 3-fold increase | [4] |

| Picea abies (Norway Spruce) | Bark | Fungus (Ceratocystis polonica) | Catechin | Significant increase | [5] |

| Zea mays (Maize) | Leaves | Fungus (Bipolaris maydis) | O-methylflavonoids | Accumulation at infection site | [15] |

Table 3: Changes in this compound Content in Response to Abiotic Stress

| Plant Species | Tissue | Stressor | Analyte | Change in Content | Reference |

| Camellia sinensis (Tea) | Shoots | Water Stress | Epicatechin (EC) | Significant correlation with stress | [10] |

| Camellia sinensis (Tea) | Shoots | Water Stress | Epigallocatechin (EGC) | Significant correlation with stress | [10] |

| Vitis vinifera (Grape) | Suspension Cells | High Salinity (150 mM NaCl) | Proanthocyanidins | Enhanced accumulation | [16] |

| Salix spp. (Willow) | Buds | Winter Dormancy | Catechin | 7.26 mg/g DM | [14] |

Signaling Pathways Regulating this compound Accumulation

The biosynthesis and accumulation of flavan-3-ols are tightly regulated by a complex network of signaling molecules and transcription factors.

Hormonal Regulation: Jasmonic Acid and Salicylic Acid

Jasmonic acid (JA) and salicylic acid (SA) are key phytohormones involved in plant defense signaling. Their interaction in regulating this compound biosynthesis can be synergistic or antagonistic depending on the plant species and the nature of the stress. In response to pathogen attack or wounding, JA and SA signaling pathways are activated, leading to the upregulation of transcription factors that control the expression of this compound biosynthetic genes.

Transcriptional Regulation by MYB Factors

R2R3-MYB transcription factors are key regulators of the flavonoid biosynthesis pathway. Specific MYB proteins can activate the promoters of genes encoding enzymes like LAR and ANR, thereby controlling the production of flavan-3-ols. The expression and activity of these MYB factors are, in turn, modulated by upstream signaling pathways, including those of JA and SA.

Experimental Protocols

Accurate quantification of flavan-3-ols is crucial for understanding their physiological roles. This section provides detailed methodologies for their extraction and analysis.

General Workflow for this compound Analysis

Protocol for this compound Extraction from Plant Material

-

Sample Preparation: Collect fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the frozen tissue to remove water.

-

Grinding: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction Solvent: Prepare an extraction solvent, typically 70-80% aqueous acetone or methanol, sometimes with the addition of a small amount of acid (e.g., 0.1% HCl) to improve stability.

-

Extraction: Add the extraction solvent to the powdered plant material (e.g., 10 mL solvent per 1 g of dry tissue).

-

Sonication/Shaking: Sonicate the mixture for 15-30 minutes or shake on an orbital shaker for 1-2 hours at room temperature in the dark to facilitate extraction.

-

Centrifugation: Centrifuge the mixture (e.g., at 4000 x g for 15 minutes) to pellet the solid plant debris.

-

Collection: Carefully collect the supernatant containing the extracted flavan-3-ols.

-

Storage: Store the extract at -20°C or -80°C in the dark until analysis.

Protocol for Proanthocyanidin Quantification (Butanol-HCl Assay)

This method is based on the acid-catalyzed depolymerization of proanthocyanidins in the presence of butanol to yield colored anthocyanidins.

-

Reagent Preparation:

-

Butanol-HCl Reagent: Mix 950 mL of n-butanol with 50 mL of concentrated HCl.

-

Iron Reagent: Dissolve 2% (w/v) ferric ammonium sulfate in 2 M HCl.

-

-

Reaction Mixture: In a screw-cap tube, mix 0.5 mL of the plant extract with 3 mL of the butanol-HCl reagent and 0.1 mL of the iron reagent.

-

Incubation: Tightly cap the tubes and incubate in a boiling water bath for 60 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Spectrophotometry: Measure the absorbance of the solution at 550 nm against a blank (reagents without the extract).

-

Quantification: Calculate the proanthocyanidin concentration using a standard curve prepared with a known proanthocyanidin standard (e.g., procyanidin B2).

Protocol for this compound Quantification (DMACA Assay)

The 4-dimethylaminocinnamaldehyde (DMACA) assay is a highly sensitive method for the quantification of this compound monomers and the terminal units of proanthocyanidins.

-

Reagent Preparation: Prepare the DMACA reagent by dissolving 0.1% (w/v) DMACA in a mixture of methanol and 6 M HCl (1:1, v/v). Prepare this reagent fresh daily.

-

Reaction Mixture: In a microplate well or a cuvette, mix a small volume of the plant extract (e.g., 10 µL) with the DMACA reagent (e.g., 200 µL).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Spectrophotometry: Measure the absorbance at 640 nm.

-

Quantification: Determine the this compound concentration using a standard curve prepared with (+)-catechin or (-)-epicatechin.

Protocol for HPLC-MS/MS Analysis of Flavan-3-ols

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual flavan-3-ols.[1]

-

Sample Preparation: Filter the plant extract through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient elution is typically used with two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over 20-30 minutes to elute the compounds of interest.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification of specific flavan-3-ols. This involves selecting the precursor ion and specific product ions for each compound.

-

-

Quantification: Create calibration curves for each target analyte using authentic standards. The concentration of each this compound in the sample is determined by comparing its peak area to the corresponding standard curve.

Conclusion

Flavan-3-ols are indispensable for the survival and fitness of plants, playing dynamic roles in defense, stress adaptation, and development. A comprehensive understanding of their biosynthesis, regulation, and physiological functions is essential for researchers in plant science and can provide valuable insights for drug development professionals seeking to harness the bioactive properties of these natural compounds. The methodologies and data presented in this guide offer a robust framework for the continued investigation of these fascinating molecules.

References

- 1. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 7. Simulated Herbivory Affects the Volatile Emissions of Oak Saplings, while Neighbourhood Affects Flavan-3-ols Content of Their Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of leaf herbivory and autumn seasonality on plant secondary metabolites: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. DROUGHT AND SALINITY EFFECTS ON PLANT GROWTH: A COMPREHENSIVE REVIEW - SABRAO Journal of Breeding and Genetics [sabraojournal.org]

- 12. Quantitative analysis of flavan-3-ols in Spanish foodstuffs and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative distribution of flavan-3-ols, procyanidins, flavonols, flavanone and salicylic acid in five varieties of organic winter dormant Salix spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Metabolite and transcriptome analyses reveal the effects of salinity stress on the biosynthesis of proanthocyanidins and anthocyanins in grape suspension cells [frontiersin.org]

A Preliminary Investigation of Flavan-3-ol Health Benefits: A Technical Guide for Researchers

Foreword: This technical guide provides an in-depth overview of the current scientific evidence surrounding the health benefits of flavan-3-ols, a subclass of flavonoids found in various plant-based foods. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data from clinical trials, details key experimental protocols, and visualizes the core signaling pathways implicated in the observed health effects. The information presented herein is intended to serve as a foundational resource for furthering research and development in the field of flavan-3-ol-based therapeutics and nutritional interventions.

Introduction to Flavan-3-ols

Flavan-3-ols are a group of polyphenolic compounds abundant in foods such as cocoa, tea (green and black), apples, berries, and grapes.[[“]] They exist as monomers, including (+)-catechin, (-)-epicatechin, (+)-gallocatechin, and (-)-epigallocatechin, and as oligomers and polymers known as proanthocyanidins.[[“]] A growing body of research suggests that consumption of flavan-3-ols is associated with a reduced risk of several chronic diseases, particularly cardiometabolic and neurodegenerative conditions.[2][3] This guide provides a preliminary investigation into these health benefits, with a focus on the underlying molecular mechanisms and the methodologies used to assess them.

Cardiometabolic Health Benefits

Numerous studies have highlighted the positive impact of this compound consumption on cardiovascular and metabolic health. The evidence is particularly strong for improvements in vascular function, blood pressure, and insulin sensitivity.[2][4]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative findings from randomized controlled trials (RCTs) investigating the effects of this compound intake on cardiometabolic markers.

Table 1: Effects of this compound Consumption on Cardiovascular Markers

| Outcome Measure | This compound Intervention | Duration | Key Finding | Reference(s) |

| Systolic Blood Pressure (SBP) | 400–600 mg/day | Chronic | Reduction of ~2-4 mmHg | [2] |

| Diastolic Blood Pressure (DBP) | 400–600 mg/day | Chronic | Reduction of ~1-2 mmHg | [2] |

| Flow-Mediated Dilation (FMD) | High-flavanol cocoa (993 mg) | 8 weeks | Significant improvement | [5] |

| Total Cholesterol | 400–600 mg/day | Chronic | Modest reduction | [2] |

| LDL Cholesterol | 400–600 mg/day | Chronic | Modest reduction | [2] |

| HDL Cholesterol | 400–600 mg/day | Chronic | Modest increase | [2] |

Table 2: Effects of this compound Consumption on Metabolic Markers

| Outcome Measure | This compound Intervention | Duration | Key Finding | Reference(s) |

| Insulin Resistance (HOMA-IR) | High-flavanol cocoa (993 mg) | 8 weeks | Significant reduction | [5] |

| Fasting Insulin | Cocoa or chocolate | Short-term | Significant reduction | [6] |

| Glucose Uptake | Flavan-3-ols (in vitro) | N/A | Enhanced in skeletal muscle | [7] |

Experimental Protocols

Objective: To non-invasively assess endothelium-dependent vasodilation, a key indicator of vascular health.

Methodology:

-

Subject Preparation: Subjects are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement. A resting period of 10-20 minutes in a quiet, temperature-controlled room is necessary.

-

Brachial Artery Imaging: A high-resolution ultrasound with a linear array transducer (≥7 MHz) is used to image the brachial artery in the longitudinal plane, 2-10 cm above the antecubital fossa.

-

Baseline Measurement: The baseline diameter of the brachial artery is recorded for at least 1 minute.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter is continuously recorded for at least 3 minutes to capture the maximal dilation.

-

Data Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

Objective: To quantify insulin resistance from fasting plasma glucose and insulin concentrations.

Methodology:

-

Sample Collection: A fasting blood sample is collected after an overnight fast of at least 8 hours.

-

Biochemical Analysis: Plasma glucose is measured using a standard enzymatic assay (e.g., glucose oxidase method). Plasma insulin is measured using a specific immunoassay (e.g., ELISA or RIA).

-

Calculation: HOMA-IR is calculated using the following formula: HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5.

Signaling Pathways in Cardiometabolic Health

Flavan-3-ols exert their cardiometabolic benefits through the modulation of several key signaling pathways.

Flavan-3-ols, particularly (-)-epicatechin, have been shown to activate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[8] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. The activation of eNOS is mediated, in part, through the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[8][9]

In skeletal muscle, flavan-3-ols can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[7] AMPK activation enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[7][10]

Cognitive Health Benefits

Emerging evidence suggests that this compound consumption may also benefit cognitive function, particularly in the context of age-related cognitive decline.[3]

Quantitative Data from Clinical Trials

Table 3: Effects of this compound Consumption on Cognitive Function

| Outcome Measure | This compound Intervention | Duration | Key Finding | Reference(s) |

| Trail Making Test (TMT) A & B | High-flavanol cocoa (993 mg) | 8 weeks | Significant improvement in completion time | [5][11] |

| Verbal Fluency Test (VFT) | High-flavanol cocoa (993 mg) | 8 weeks | Significant improvement in scores | [5][11] |

| Composite Cognitive Z-Score | High-flavanol cocoa (993 mg) | 8 weeks | Significant improvement | [5] |

Experimental Protocols

A battery of standardized neuropsychological tests is typically employed to assess various cognitive domains.

Methodology:

-

Mini-Mental State Examination (MMSE): A 30-point questionnaire used to screen for cognitive impairment. It assesses orientation, registration, attention and calculation, recall, and language.

-

Trail Making Test (TMT) A and B:

-

TMT-A: Requires the subject to connect a series of 25 encircled numbers in sequential order. It primarily assesses processing speed.

-

TMT-B: Requires the subject to alternate between numbers and letters in sequential order (1-A-2-B-3-C, etc.). It assesses executive function, specifically cognitive flexibility.

-

-

Verbal Fluency Test (VFT): Assesses executive function and language. Subjects are asked to generate as many words as possible from a specific category (e.g., animals) or beginning with a specific letter within a given time frame (e.g., 60 seconds).

Signaling Pathways in Cognitive Health

The neuroprotective effects of flavan-3-ols are thought to be mediated by their interaction with neuronal signaling pathways that support synaptic plasticity and reduce neuroinflammation.

Flavan-3-ols may promote the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[12][13] This is thought to occur through the activation of the cAMP response element-binding protein (CREB).[12]

Flavan-3-ols can modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are crucial for neuronal survival and in the inhibition of neuroinflammation.[13][14][15]

Anti-Inflammatory Effects

Chronic inflammation is a key contributing factor to many chronic diseases. Flavan-3-ols have demonstrated anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][16]

Signaling Pathway: NF-κB Inhibition

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Flavan-3-ols can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][17]

Bioavailability and Metabolism

The biological effects of flavan-3-ols are dependent on their absorption and metabolism. Monomeric flavan-3-ols like (-)-epicatechin and (+)-catechin are relatively well-absorbed in the small intestine and are subsequently metabolized in the liver to form sulfated, glucuronidated, and methylated derivatives.[7] Proanthocyanidins, the oligomeric and polymeric forms, are poorly absorbed and largely reach the colon, where they are metabolized by the gut microbiota into smaller phenolic compounds.[18][19]

Experimental Workflow: Bioavailability Study

Conclusion and Future Directions

The preliminary evidence strongly suggests that dietary flavan-3-ols offer significant health benefits, particularly for cardiometabolic and cognitive health. The underlying mechanisms appear to involve the modulation of key signaling pathways related to vascular function, glucose metabolism, neuroprotection, and inflammation.

For researchers and drug development professionals, this guide highlights several key areas for future investigation:

-

Dose-Response Relationships: Further studies are needed to establish optimal intake levels of different flavan-3-ols for specific health outcomes.

-

Bioavailability and Metabolism: A deeper understanding of how the gut microbiome metabolizes flavan-3-ols and how these metabolites contribute to the observed health effects is crucial.[18][20]

-

Long-Term Clinical Trials: More long-term, large-scale randomized controlled trials are required to confirm the preventive and therapeutic potential of flavan-3-ols in various disease contexts.[4]

-

Synergistic Effects: Investigating the potential synergistic effects of flavan-3-ols with other dietary components or therapeutic agents could lead to more effective interventions.

This technical guide provides a solid foundation for the continued exploration of flavan-3-ols as promising natural compounds for the promotion of human health and the development of novel therapeutic strategies.

References

- 1. consensus.app [consensus.app]

- 2. Flavan-3-ols, anthocyanins, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Flavonoids on Cellular and Molecular Mechanisms Underlying Age-Related Cognitive Decline and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cocoa flavanol consumption improves cognitive function, blood pressure control, and metabolic profile in elderly subjects: the Cocoa, Cognition, and Aging (CoCoA) Study—a randomized controlled trial1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavan 3-ols improve metabolic syndrome risk factors: evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (−)-Epicatechin activation of endothelial cell eNOS, NO and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Therapeutic Role of Flavonoids Through AMPK Activation in Metabolic Syndrome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Flavonoids and cognitive function: a review of human randomized controlled trial studies and recommendations for future studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Impact of Dietary Flavanols on Microbiota, Immunity and Inflammation in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessing the Gut Microbiota's Ability to Metabolize Oligomeric and Polymeric Flavan-3-ols from Aronia and Cranberry - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antioxidant Properties of Flavan-3-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of flavan-3-ols, a class of flavonoids renowned for their potential health benefits. This document details their mechanisms of action, presents quantitative data on their antioxidant capacity, outlines key experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate.

Introduction to Flavan-3-ols

Flavan-3-ols are a subclass of flavonoids, which are polyphenolic compounds abundant in a variety of plant-based foods and beverages.[1][2] Common dietary sources include tea (especially green tea), cocoa and chocolate, grapes, berries, and apples.[1][3] The basic structure of flavan-3-ols is a C6-C3-C6 skeleton.[4] This group includes monomers like catechin and epicatechin, as well as their oligomeric and polymeric forms known as proanthocyanidins.[5] The stereoisomers (+)-catechin and (-)-epicatechin are among the most studied flavan-3-ols.[6] Their potent antioxidant properties are a cornerstone of their health-promoting effects, which include cardioprotective, neuroprotective, and anti-inflammatory benefits.[7][8]

Mechanisms of Antioxidant Action

Flavan-3-ols exert their antioxidant effects through several mechanisms, acting as both direct and indirect antioxidants.[7][9]

-

Direct Radical Scavenging: Flavan-3-ols can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the radical chain reaction.[7] This is a primary mechanism for their antioxidant activity.

-

Chelation of Transition Metals: By binding to transition metals like iron and copper, flavan-3-ols can prevent them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[7][10]

-

Inhibition of Pro-oxidant Enzymes: Certain flavan-3-ols, particularly oligomeric forms, can inhibit the activity of enzymes that generate reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidases.[7]

-

Modulation of Cellular Signaling Pathways: Flavan-3-ols can upregulate endogenous antioxidant defenses by activating signaling pathways, most notably the Nrf2-ARE pathway.[7][11]

Quantitative Antioxidant Activity of Flavan-3-ols